D-alanyl-D-alanine is a dipeptide composed of two D-alanine units linked by a peptide bond. [] It is an essential component in the biosynthesis of peptidoglycan, a major constituent of bacterial cell walls. [] D-Ala-D-Ala is synthesized by the enzyme D-alanine:D-alanine ligase (Ddl) from two molecules of D-alanine using ATP as an energy source. [, ] Inhibition of Ddl, and subsequently D-Ala-D-Ala formation, disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ] This makes D-Ala-D-Ala and its biosynthesis pathway a prime target for antibacterial drug development. [, ]
D-Alanine-2-D1 is derived from the natural amino acid D-alanine through synthetic processes that incorporate deuterium. The compound is classified as an isotopically labeled amino acid, which falls under the broader category of stable isotopes used in biochemical research. Its molecular formula is , with a molecular weight of 90.1 g/mol .
The synthesis of D-Alanine-2-D1 can be achieved through various methods, with one notable approach involving the use of (S,S)-4,5-dimesityl-4,5-dihydro-1H-imidazol-2-amine as a catalyst. The reaction typically occurs in a solvent such as chloroform-d1 at ambient temperature (25°C) over a duration of four hours. This stereoselective reaction yields a product with an enantiomeric excess of approximately 67% .
Alternative methods for synthesizing D-alanine, including chemical and biocatalytic approaches, have also been explored. For instance, microbial fermentation using engineered strains of Escherichia coli has shown promising results in producing D-alanine through optimized biosynthetic pathways .
The molecular structure of D-Alanine-2-D1 features a central carbon atom bonded to an amino group (), a carboxyl group (), and two additional carbon atoms. The incorporation of deuterium atoms replaces hydrogen atoms in the structure, enhancing its stability and facilitating tracking in metabolic studies. The compound's structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 90.1 g/mol |
CAS Number | 56595-54-1 |
D-Alanine-2-D1 participates in various biochemical reactions typical for amino acids. It can undergo racemization to form L-alanine under certain conditions, facilitated by enzymes such as alanine racemase. Additionally, it plays a role in the synthesis of dipeptides and other derivatives through peptide bond formation.
In laboratory settings, D-Alanine-2-D1 has been utilized to study enzyme kinetics and metabolic pathways by serving as a tracer due to its isotopic labeling .
The mechanism of action for D-Alanine-2-D1 primarily involves its role as a substrate in enzymatic reactions related to protein synthesis and cell wall biosynthesis in bacteria. In particular, it is crucial for the activity of enzymes like D-alanine:D-alanine ligase, which catalyzes the formation of dipeptide bonds essential for peptidoglycan synthesis in bacterial cell walls.
Research has demonstrated that inhibiting this enzyme affects bacterial growth significantly, highlighting the importance of D-Alanine-2-D1 in maintaining cellular integrity .
D-Alanine-2-D1 exhibits properties typical for amino acids:
These properties make it suitable for various biochemical applications including metabolic labeling and tracer studies.
D-Alanine-2-D1 finds applications across several scientific fields:
D-Alanine-D-alanine ligase (Ddl) is an ATP-grasp family enzyme essential for bacterial peptidoglycan biosynthesis. It catalyzes the ATP-dependent condensation of two D-alanine (D-Ala) molecules to form the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. This dipeptide is incorporated into the peptidoglycan precursor UDP-N-acetylmuramoyl-pentapeptide, which is critical for cell wall integrity [1] [8].
The reaction occurs in two half-reactions:
Monovalent cations (K⁺ or Rb⁺) enhance catalytic efficiency 20-fold by altering active-site charge distribution without inducing conformational changes (Type II activation) [2] [5].
The nucleophilic attack generates a tetrahedral intermediate (D-alanyl-D-alanine-phosphate), which collapses to release inorganic phosphate (Pi) and the D-Ala-D-Ala dipeptide. Key catalytic residues include:
Table 1: Catalytic Residues in Ddl Active Site
Residue | Role | PDB ID (Reference) |
---|---|---|
Arg255 | Oxyanion hole formation; transition state stabilization | 2DLN [8] |
Ser150 | Stabilizes acylphosphate intermediate | 2DLN [8] |
Tyr216 | Facilitates deprotonation of D-Ala2 amine | 2DLN [8] |
Mg²⁺-Glu270 | Coordinates ATP orientation | 2DLN [8] |
Ddl undergoes cumulative conformational changes during catalysis:
D-Ala1 binding induces Ω-loop closure, while D-Ala2 binding triggers loop 3 (aa 289–293) closure. These transitions ensure precise orientation of substrates for catalysis. Mycobacterium tuberculosis Ddl exhibits unique flexibility in substrate-binding regions compared to homologs, impacting inhibitor design [7] [4].
D-Alanine-2-D1 (deuterated at the α-carbon) serves as a mechanistic probe:
Table 2: Kinetic Parameters of Ddl with and without Monovalent Cations
Condition | kcat (s⁻¹) | Km D-Ala2 (μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
No MVCs | 0.05 | 4020 | 1.24 × 10⁻⁵ |
10 mM KCl | 0.06 | 400 | 1.50 × 10⁻⁴ |
100 mM KCl | 0.09 | 200 | 4.50 × 10⁻⁴ |
Data adapted from TtDdl kinetics [5].
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